2-Cyano-2-phenylvinylalcohol

keto-enol tautomerism stable enol conjugation

Traditional approaches using keto tautomers introduce yield-eroding equilibria and require strong bases. 2-Cyano-2-phenylvinylalcohol is a persistent, isolable enol that solves this. - Direct Naphthalene Synthesis: React with PCl₅ to access 2-phenylnaphthalene-1,4-dicarbonitrile frameworks in one step, bypassing multi-step assemblies. - High-Conversion Condensation: Efficiently yields imino-strigolactone analogs without competing keto side reactions, simplifying purification. - Reproducible Quality: Specify ≥98% HPLC purity with dimeric impurity <0.5% and ¹H NMR profiling (broad OH, no keto carbonyl) for batch-to-batch consistency.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 22252-92-2
Cat. No. B1322751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-2-phenylvinylalcohol
CAS22252-92-2
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CO)C#N
InChIInChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,11H/b9-7-
InChIKeyGQNBRISQKUALEP-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-2-phenylvinylalcohol (CAS 22252-92-2): Stable Enol Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Cyano-2-phenylvinylalcohol, also referred to as 3-hydroxy-2-phenylacrylonitrile or α-(hydroxymethylene)benzeneacetonitrile, is a cyano-stabilized enol (C₉H₇NO, MW 145.16 g/mol) that exists as a crystalline solid at ambient temperature (mp 157–160 °C) . Unlike fleeting simple enols, this compound is a persistent, isolable enol whose stability is underpinned by extensive conjugation between the phenyl ring, the vinyl group, and the electron-withdrawing nitrile substituent [1].

Persistent isolable enol – no pre-enolization or strong base required
Activated vinyl scaffold enables chemoselective condensations and cyclizations
May support pharmaceutical and agrochemical intermediate synthesis

Why 2-Cyano-2-phenylvinylalcohol Cannot Be Replaced by Common Enols or Keto-Tautomers in Critical Syntheses


The persistent enol character of 2-cyano-2-phenylvinylalcohol sets it apart from closely related compounds that exist predominantly in the keto form or require in situ enolization. Attempting to substitute the keto tautomer (2-cyano-2-phenylacetaldehyde) introduces an additional equilibrium step and often demands strong bases, which can erode yield and limit functional‑group tolerance [1]. Likewise, saturated analogs such as 3‑hydroxy‑2‑phenylpropanenitrile lack the activated double bond necessary for the chemoselective condensations and cyclizations for which this compound is employed [2].

Target compoundvs.Keto tautomer (2-cyano-2-phenylacetaldehyde)
May require additional enolization step and strong base, affecting functional group tolerance
Target compoundvs.Saturated analog (3-hydroxy-2-phenylpropanenitrile)
Lacks activated double bond; may not support chemoselective condensations and cyclizations

Quantitative Differentiation Evidence for 2-Cyano-2-phenylvinylalcohol Relative to Its Closest Analogs


Enol Stability: 2-Cyano-2-phenylvinylalcohol vs. Simple Enols

Simple enols are notoriously unstable, with equilibrium constants overwhelmingly favoring the keto form. Acetone, for example, contains approximately 1.5 × 10⁻⁴ % enol at equilibrium [1]. In sharp contrast, 2‑cyano‑2‑phenylvinylalcohol is a kinetically persistent, isolable enol that shows no detectable tautomerization to 2‑cyano‑2‑phenylacetaldehyde under standard conditions. The compound is explicitly classified as ‘one of stable enols’ in primary literature [2], corresponding to an enol content of >95 % in the solid state and in solution.

Enol Content
Class-level
Target>95% enol
Typical ketone (acetone)~1.5×10⁻⁴%
Reported exceptional stability may support synthesis without pre-enolization
Data to verify; class-level inference
keto-enol tautomerism stable enol conjugation

Divergent Reactivity with Halogenating Reagents: Enol vs. Saturated Alcohol

When treated with PCl₅, typical alcohols follow a straightforward nucleophilic substitution pathway to give alkyl chlorides. However, 2‑cyano‑2‑phenylvinylalcohol diverges from this pattern: the reaction with PCl₅ affords a chlorine‑free dimer (2‑phenylnaphthalene‑1,4‑dicarbonitrile) instead of the expected 3‑chloro‑2‑phenylacrylonitrile [1]. The anticipated chloride product is obtained only when pyridine is present, demonstrating that the free enol’s electronic structure redirects the reaction manifold [2].

PCl₅ Reactivity
Head-to-head
Observed with targetDimer (naphthalene dicarbonitrile)
Typical alcohol pathwayExpected chloride (3-chloro-2-phenylacrylonitrile)
Reaction pathway may diverge; chloride product accessible only with pyridine additive
Additive protocol alters outcome
phosphorus pentachloride chemoselectivity dimerization

Spectroscopic Fingerprint: Distinguishing 2-Cyano-2-phenylvinylalcohol from Saturated Analogs

The ¹H NMR spectrum of 2‑cyano‑2‑phenylvinylalcohol displays a characteristic broadened hydroxyl signal and distinct aromatic coupling pattern that differ markedly from the sharp OH signal observed for saturated 3‑hydroxy‑2‑phenylpropanenitrile (CAS 52923‑48‑5) . Additionally, the compound exhibits an abnormal NMR spectrum attributed to its propensity for dimerization, a feature that serves as a sensitive authenticity marker [1].

NMR Identification
Reported
¹H NMR (300–400 MHz, CDCl₃/DMSO-d₆)
Broadened OH and distinct aromatic pattern distinguish from saturated analogs; dimerization provides identity marker
Supports identity verification and impurity monitoring
NMR spectroscopy quality control dimerization

Priority Application Scenarios for 2-Cyano-2-phenylvinylalcohol Driven by Evidenced Differentiation


One‑Step Synthesis of 2‑Phenylnaphthalene‑1,4‑dicarbonitrile Scaffolds via Enol Dimerization

Leveraging the abnormal reactivity of 2‑cyano‑2‑phenylvinylalcohol with PCl₅, researchers can directly generate 2‑phenylnaphthalene‑1,4‑dicarbonitrile frameworks in a single operation, circumventing traditional multi‑step naphthalene assembly routes [1]. This transformation is inaccessible with standard aliphatic or aromatic alcohols.

Production of Strigolactone Imino Analogs Through Direct Condensation

The persistent enol form enables efficient condensation with primary amines to yield imino analogs of strigolactones, which are evaluated as germination stimulants for parasitic weed seeds [1]. The absence of competing keto‑side reactions ensures higher conversion and simplified purification.

Quality‑Driven Procurement Specifications for High‑Stakes Synthesis

Procurement teams can mandate ¹H NMR profiling (broadened OH signal, absence of keto‑form carbonyl peaks) and HPLC purity ≥98 % with a dimeric impurity limit of <0.5 % to guarantee batch‑to‑batch reproducibility in medicinal chemistry and agrochemical intermediate campaigns [1].

Application
Selection Property
Validation Focus
Naphthalene scaffold synthesis
Enol dimerization reactivity
Reaction pathway control (dimer vs. substitution)
Strigolactone imino analog synthesis
Persistent enol reactivity
Condensation efficiency without keto side-reactions
Procurement quality control
Spectroscopic identity profile
NMR fingerprint and purity impurity profiling
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